Specific Scientific Field: Agrochemistry
Summary of Application:3,5-Bis(trifluoromethyl)pyridin-2-ol: and its derivatives are used as intermediates in the synthesis of crop-protection products. Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is particularly important. It serves as a key structural motif in active agrochemical ingredients . These compounds play a crucial role in safeguarding crops from pests.
Experimental Procedures: The synthesis of 2,3,5-DCTF involves several steps:
Direct Chlorination and Fluorination: Starting from , chlorination and fluorination reactions yield the trifluoromethylated intermediate.
Aromatic Nuclear Chlorination: The pyridine ring undergoes aromatic nuclear chlorination to form 2,3,5-DCTF.
3,5-Bis(trifluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C7H3F6NO. It belongs to the class of pyridine derivatives, characterized by the presence of two trifluoromethyl groups at the 3 and 5 positions of the pyridine ring, along with a hydroxyl group at the 2 position. This unique structural configuration imparts distinct chemical properties, making it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry .
Research indicates that 3,5-bis(trifluoromethyl)pyridin-2-ol exhibits notable biological activity. It has been found to possess antimicrobial properties and may also have applications in drug discovery due to its ability to interact with biological targets. The toxicity profile suggests that it is harmful if swallowed and may cause skin irritation, emphasizing the need for careful handling in laboratory settings .
Several methods exist for synthesizing 3,5-bis(trifluoromethyl)pyridin-2-ol:
3,5-Bis(trifluoromethyl)pyridin-2-ol has potential applications in several areas:
Studies on interaction profiles indicate that 3,5-bis(trifluoromethyl)pyridin-2-ol can form complexes with various metal ions, which may enhance its utility in catalysis and as a ligand in coordination chemistry. The interactions are often characterized using techniques such as NMR spectroscopy and mass spectrometry to elucidate binding modes and stability constants .
Several compounds share structural similarities with 3,5-bis(trifluoromethyl)pyridin-2-ol. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Chloro-3-(trifluoromethyl)pyridin-2-ol | Chloro group at the 5-position | Lacks a second trifluoromethyl group |
2-Chloro-5-(trifluoromethyl)pyridine | Chlorine at the 2-position | No hydroxyl group |
3-(trifluoromethyl)pyridin-2(1H)-one | One trifluoromethyl group | Lacks a second trifluoromethyl and hydroxyl group |
6-(trifluoromethyl)phenylpyridin-3-ol | Trifluoromethyl group on phenyl ring | Different positioning of functional groups |
Uniqueness: The presence of two trifluoromethyl groups along with a hydroxyl group distinguishes 3,5-bis(trifluoromethyl)pyridin-2-ol from these similar compounds. This combination leads to unique reactivity patterns and potential applications that are not found in its analogs .